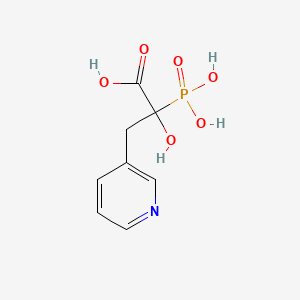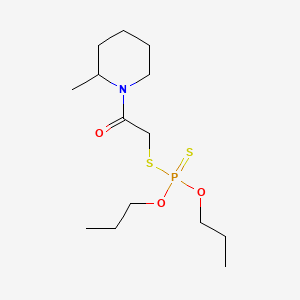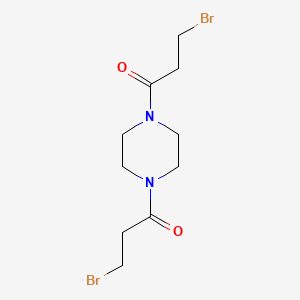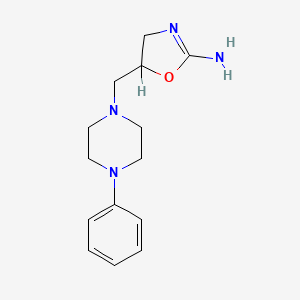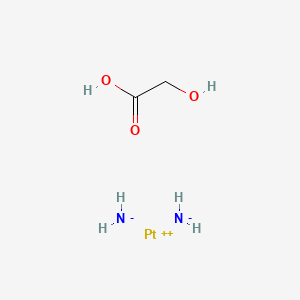
奈达铂
描述
Nedaplatin is a second-generation platinum analog. It is less nephrotoxic than Cisplatin but has proven equally effective . It was approved for use in Japan in 1995 . Nedaplatin is a DNA cross-linking agent that acts by binding the N7 position on guanine residues, inhibiting DNA synthesis and repair .
Molecular Structure Analysis
Nedaplatin consists of two ammine ligands and the dianion derived from glycolic acid . Its chemical formula is C2H8N2O3Pt . The molecular weight is 303.181 .
Chemical Reactions Analysis
As a platinum analog, Nedaplatin likely works similarly to Cisplatin. Once it has entered the cell, it is hydrolyzed to its active form which complexes with water molecules . This form binds to nucleophiles in the cytoplasm such as glutathione and other cysteine-rich proteins, resulting in an overall increase in oxidative stress as the cell loses antioxidant proteins .
Physical And Chemical Properties Analysis
Nedaplatin is a solid substance . It is insoluble in DMSO and EtOH, but it is soluble in H2O . The volume of distribution of free platinum is 12.0 L . Approximately 50% of the platinum from Nedaplatin is bound to human plasma proteins .
科学研究应用
Treatment of Non-Small Cell Lung Cancer (NSCLC)
Nedaplatin is used in the treatment of non-small cell lung cancer (NSCLC). Studies have shown that nedaplatin-based regimens have a higher response rate in squamous cell lung cancer than in non-squamous cell lung cancer . The response rate for nedaplatin-based regimens in squamous cell lung cancer was 55.6%, compared to 34.4% for non-squamous cell lung cancer .
Treatment of Small Cell Lung Cancer
Nedaplatin is also used in the treatment of small cell lung cancer . However, more research is needed to compare the efficacy of nedaplatin in this application with other treatments.
Treatment of Esophageal Cancer
Nedaplatin has been used in the treatment of esophageal cancer . The specific mechanisms and efficacy of nedaplatin in this context are subjects of ongoing research.
Treatment of Head and Neck Cancers
Head and neck cancers are another area where nedaplatin is used as a treatment option . Further studies are needed to determine the optimal use of nedaplatin in these types of cancers.
Treatment of Nasopharyngeal Cancer
Nedaplatin has been investigated for use in the treatment of nasopharyngeal cancer. A trial investigating the role of a nedaplatin-based concurrent chemoradiotherapy regimen in patients with locoregional, stage II–IVB, nasopharyngeal cancer showed promising results .
Substitution for Cisplatin in Advanced NSCLC Treatment
Nedaplatin has been investigated as a substitute for cisplatin in the treatment of advanced NSCLC . The results of these studies could potentially expand the range of treatment options available for this condition.
作用机制
Target of Action
Nedaplatin, a second-generation platinum analog, primarily targets DNA within cancer cells . The compound forms highly reactive platinum complexes that bind to the DNA, leading to the formation of intrastrand and interstrand cross-links . This interaction with DNA is crucial for the compound’s antineoplastic activity.
Mode of Action
Once nedaplatin enters the cell, it is hydrolyzed to its active form, which complexes with water molecules . This active form binds to nucleophiles in the cytoplasm, such as glutathione and other cysteine-rich proteins, resulting in an overall increase in oxidative stress as the cell loses antioxidant proteins . It also binds to purine nucleotides in the DNA, allowing for two binding interactions to form cross-links between these nucleotides .
Biochemical Pathways
The binding of nedaplatin to DNA results in the formation of DNA adducts, which distort the DNA helix and interfere with DNA replication and transcription . High mobility group proteins-1 and -2 induce apoptosis in response to guanine cross-links, and their binding serves to shield the cross-linked DNA from repair mechanisms . The mismatch repair (MMR) protein complex also recognizes the distortion caused by platinum complexes and attempts to repair the DNA . This results in single-strand breaks when the MMR complex attempts to remove the platinum cross-link .
Pharmacokinetics
The pharmacokinetic profile of nedaplatin is similar to that of carboplatin, another platinum-based antineoplastic drug .
Result of Action
The ultimate result of nedaplatin’s action is the induction of cell death in cancer cells . By damaging DNA and increasing oxidative stress within the cell, nedaplatin disrupts normal cellular processes and triggers apoptosis, or programmed cell death . Nedaplatin also functions as a radiosensitizer, increasing the susceptibility of the affected cells to radiation therapy .
Action Environment
The efficacy and safety of nedaplatin can be influenced by various environmental factors, including the patient’s renal function . For example, patients with different levels of creatinine clearance may require different dosages of nedaplatin to achieve optimal therapeutic effects while minimizing toxicity
安全和危害
Users are advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling Nedaplatin . Personal protective equipment and chemical impermeable gloves should be worn . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
属性
IUPAC Name |
azane;2-hydroxyacetic acid;platinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3.2H3N.Pt/c3-1-2(4)5;;;/h3H,1H2,(H,4,5);2*1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXCMPAWRCMABN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)O.N.N.[Pt] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10N2O3Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aqupla | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Nedaplatin exert its anti-tumor effects?
A1: Similar to cisplatin, Nedaplatin acts as a platinum-based alkylating agent. [] Upon entering the cell, its inactive form undergoes aquation, losing its carrier ligand and forming a reactive species. [, ] This reactive form binds to DNA, primarily forming intrastrand crosslinks between adjacent guanine bases. [, , ] These DNA adducts disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. []
Q2: Does Nedaplatin affect proteins involved in apoptosis?
A3: Studies have shown that Nedaplatin can modulate the expression of apoptosis-related proteins. In T98G glioblastoma cells treated with Nedaplatin, an increased expression of the anti-apoptotic protein Bcl-2 was observed. [] Other research on tongue squamous cell carcinoma (SCC25) cells revealed that Nedaplatin, when combined with chloroquine, increased the expression of pro-apoptotic protein Bax and decreased the expression of Bcl-2. []
Q3: What is the molecular structure of Nedaplatin?
A4: Nedaplatin is a cisplatin analog where the chloride ligands are replaced by a glycolate ligand in a chelated form. [, ]
Q4: What is the molecular formula and weight of Nedaplatin?
A4: The molecular formula of Nedaplatin is C4H13N2O4Pt, and its molecular weight is 321.25 g/mol.
Q5: Is there information available about the material compatibility and stability of Nedaplatin under various conditions?
A5: The provided research papers primarily focus on Nedaplatin's use as a chemotherapy drug and do not delve into its material compatibility or stability outside of biological contexts. Further research may be needed to answer this question.
Q6: Does Nedaplatin exhibit any catalytic properties?
A6: The research provided focuses on Nedaplatin's anti-tumor activity, which is attributed to its DNA-damaging properties rather than catalytic activity. There's no mention of Nedaplatin being used as a catalyst in these papers.
Q7: Has computational chemistry been applied to study Nedaplatin?
A8: Yes, computational studies have investigated the interaction of Nedaplatin with drug carriers. One study used Density Functional Theory (DFT) and Monte Carlo (MC) simulations to assess the potential of zinc oxide nanoclusters and nanoparticles as carriers for Nedaplatin. [] Results showed favorable binding energies, suggesting that these nanomaterials could be promising carriers for improving drug delivery. []
Q8: How does the structure of Nedaplatin, compared to cisplatin, influence its activity and toxicity?
A9: Nedaplatin's structure, featuring a glycolate ligand instead of chlorides, contributes to its improved toxicity profile compared to cisplatin. [, ] While both exert their antitumor effects through DNA binding, Nedaplatin exhibits lower nephrotoxicity, neurotoxicity, and gastrointestinal toxicity. [, , , , ]
Q9: Are there specific formulation strategies to improve Nedaplatin's stability, solubility, or bioavailability?
A10: Research highlights the development of PEGylated liposomes as a novel delivery system for Nedaplatin. [] This formulation significantly enhanced Nedaplatin uptake, cytotoxicity, and genotoxicity in A549 lung cancer and U2OS osteosarcoma cells compared to free Nedaplatin. [] This encapsulation method holds promise for improving drug delivery and efficacy.
Q10: Is there information about SHE regulations regarding Nedaplatin in the provided research?
A10: The research papers primarily focus on Nedaplatin's clinical efficacy and safety. They do not explicitly discuss SHE regulations related to its manufacturing or handling.
Q11: How does renal function affect Nedaplatin pharmacokinetics?
A12: Studies indicate a correlation between Nedaplatin clearance and renal function. [, ] Ishibashi's formula, DoseNDP = AUC x CLNDP (where CLNDP = 0.0738 x creatinine clearance + 4.47), has been suggested as a means to estimate individual Nedaplatin doses based on renal function, although further validation is needed. []
Q12: Does the timing of Nedaplatin administration impact its toxicity?
A13: Chronotoxicological studies in rats revealed that Nedaplatin-induced nephrotoxicity and drug accumulation are time-dependent. [] Rats injected with Nedaplatin at 20:00 exhibited greater nephrotoxicity and higher platinum accumulation in the kidneys compared to those injected at 8:00. [] This suggests that medication timing may be a crucial factor to consider in clinical settings.
Q13: What is the evidence for Nedaplatin's efficacy in treating various cancers?
A14: Numerous studies demonstrate Nedaplatin's efficacy against a range of cancers. It has shown activity against non-small cell lung cancer (NSCLC), [, , , , , , ] esophageal cancer, [, , , ] uterine cervical cancer, [, , , , , , , ] head and neck cancer, [, , ] urothelial cancer, [, , , ] and ovarian cancer. [, , ]
Q14: Is Nedaplatin effective as a single agent, or is it typically used in combination with other chemotherapeutic agents?
A15: While Nedaplatin can be used as a single agent, particularly in cisplatin-resistant cases, it is often administered in combination with other chemotherapeutic drugs. [, , , , , , , , ] Common combinations include vinorelbine, [, ] 5-fluorouracil (5-FU), [, , , ] docetaxel, [, , ] and paclitaxel. [, , , ] These combinations often exhibit synergistic or additive effects, enhancing anti-tumor activity.
Q15: Does resistance to Nedaplatin develop, and if so, what are the potential mechanisms?
A17: Similar to other platinum-based drugs, resistance to Nedaplatin can emerge after treatment. [] One potential mechanism involves the upregulation of long non-coding RNA MVIH (microvascular invasion in hepatic cancer) in NSCLC cells. [] MVIH has been implicated in drug resistance in various cancers, and studies suggest that Nedaplatin might be able to reverse cisplatin resistance in NSCLC cells by downregulating MVIH expression. []
Q16: Are there any known biomarkers to predict the efficacy of Nedaplatin or monitor treatment response?
A20: While research has not identified specific biomarkers for predicting Nedaplatin efficacy, tumor response is typically assessed using imaging techniques (CT, MRI) and serum tumor marker levels. [, , , , ] For instance, one study observed significant decreases in serum tumor markers CEA, CA125, NSE, and CYFRA21-1 in patients with advanced NSCLC following treatment with Nedaplatin plus concurrent chemoradiotherapy. [] Further research is warranted to identify predictive biomarkers for personalized therapy.
Q17: What analytical methods are used to characterize and quantify Nedaplatin?
A21: Various analytical techniques are employed to characterize and quantify Nedaplatin in biological samples. Platinum concentrations in tissues, such as kidneys, can be measured using techniques like atomic absorption spectrometry. [] These measurements can help assess drug accumulation and potential toxicity. Additionally, the MTT assay, which measures cell viability, is commonly used to evaluate the cytotoxic effects of Nedaplatin in vitro. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-;Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-](/img/structure/B1677925.png)

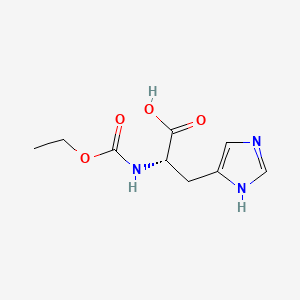
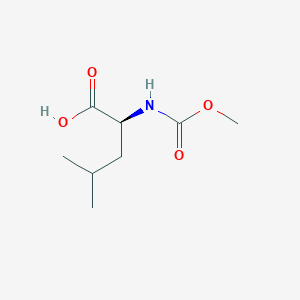
![N-[4-chloro-2-[(4-fluoro-1,3-dioxoisoindol-2-yl)methyl]phenyl]pyridine-2-carboxamide](/img/structure/B1677930.png)
![3-[5-(4-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-6-methoxy-quinolin-2-ol](/img/structure/B1677931.png)
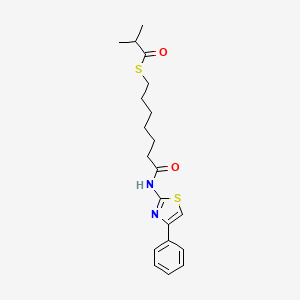
![4-[(3-bromobenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B1677937.png)

